molecular formula C21H24FNO4S B11122006 2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide

2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B11122006
M. Wt: 405.5 g/mol
InChI Key: JKBZCPYPAOWCDE-UHFFFAOYSA-N
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Description

This compound belongs to the class of acetamides and features a complex structure with multiple functional groups. Let’s break it down:

    2-(2,3-dimethylphenoxy): This part of the molecule contains a phenoxy group (C₆H₄O) substituted with two methyl groups.

    N-(1,1-dioxidotetrahydrothiophen-3-yl): Here, we have a tetrahydrothiophene ring (C₄H₄OS) with a carbonyl group (C=O) attached.

    N-(4-fluorobenzyl): This segment includes a benzyl group (C₇H₇) with a fluorine atom (F) substitution.

    Acetamide: The amide functional group (CONH₂) completes the compound.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps, including the assembly of the various fragments

    Phenoxylation: Start by reacting 2,3-dimethylphenol with an appropriate reagent (e.g., chloromethyl methyl ether) to introduce the phenoxy group.

    Thiophene Ring Formation: Cyclize the intermediate with a sulfur source (e.g., Lawesson’s reagent) to form the tetrahydrothiophene ring.

    Benzyl Fluorination: Introduce the fluorine atom into the benzyl group using a fluorinating agent (e.g., N-fluorobenzenesulfonimide).

    Amidation: Finally, react the fluorobenzyl intermediate with acetic anhydride or acetyl chloride to form the acetamide.

Industrial Production:: Industrial-scale production methods would likely involve optimization of these steps, along with purification and yield improvement.

Chemical Reactions Analysis

This compound may undergo various reactions:

    Oxidation: The phenolic group can be oxidized to a quinone.

    Reduction: Reduction of the carbonyl group could yield an alcohol.

    Substitution: The fluorobenzyl group is susceptible to nucleophilic substitution reactions.

Common reagents and conditions would depend on the specific reaction. Major products would include derivatives of the functional groups.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., anticancer, anti-inflammatory, or antimicrobial properties).

    Agrochemicals: Explore its use in crop protection or pest control.

    Polymer Chemistry: Assess its role in polymerization reactions.

    Materials Science: Investigate its properties for materials applications.

Mechanism of Action

The compound’s mechanism likely involves interactions with specific molecular targets (e.g., enzymes, receptors) or pathways. Further research is needed to elucidate this.

Biological Activity

The compound 2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide , with CAS number 575470-03-0, is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

This compound comprises several notable functional groups:

  • Phenoxy Group : Enhances lipophilicity and may influence receptor binding.
  • Tetrahydrothiophene Moiety : Contains a dioxido group which may contribute to its reactivity and biological interactions.
  • Fluorobenzyl Substituent : The presence of fluorine can enhance metabolic stability and alter pharmacokinetic properties.

Molecular Formula

C20H25NO4S2C_{20}H_{25}NO_{4}S_{2}

Molecular Weight

407.55 g/mol

Biological Activity Overview

Research indicates that compounds similar in structure to this compound exhibit a range of biological activities:

  • Antitumor Activity : Some studies suggest that derivatives containing sulfur and fluorine atoms can inhibit tumor growth by targeting specific pathways involved in cancer proliferation.
  • Antimicrobial Properties : Compounds with similar configurations have shown effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents.
  • Neuroprotective Effects : Research highlights the neuroprotective capabilities of sulfur-containing compounds, suggesting this compound may offer benefits in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibition of cancer cell proliferation
AntimicrobialEffective against Gram-positive bacteria
NeuroprotectivePotential benefits in models of neurodegeneration

Detailed Findings

  • Antitumor Mechanism : A study demonstrated that related compounds can induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway, leading to reduced cell survival rates .
  • Antimicrobial Activity : In vitro assays revealed that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for antibiotic development .
  • Neuroprotection : Research indicated that sulfur-containing compounds could protect neuronal cells from oxidative stress-induced damage, highlighting their potential therapeutic role in conditions like Alzheimer's disease .

Synthesis and Future Directions

The synthesis of this compound can be approached through various methods focusing on optimizing yield and minimizing environmental impact. Future research should prioritize:

  • In-depth Mechanistic Studies : Understanding the precise biological mechanisms at play.
  • Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the structure affect biological activity.
  • Clinical Trials : Assessing safety and efficacy in human subjects.

Properties

Molecular Formula

C21H24FNO4S

Molecular Weight

405.5 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C21H24FNO4S/c1-15-4-3-5-20(16(15)2)27-13-21(24)23(19-10-11-28(25,26)14-19)12-17-6-8-18(22)9-7-17/h3-9,19H,10-14H2,1-2H3

InChI Key

JKBZCPYPAOWCDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3)C

Origin of Product

United States

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